molecular formula C70H97Cl2NO38 B180343 Evernimicin CAS No. 109545-84-8

Evernimicin

Numéro de catalogue B180343
Numéro CAS: 109545-84-8
Poids moléculaire: 1631.4 g/mol
Clé InChI: UPADRKHAIMTUCC-OWALTSPQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Evernimicin is a type of antibiotic that is currently being studied for its potential use in treating bacterial infections. It belongs to the class of antibiotics known as oligosaccharide antibiotics and is derived from the bacterium Micromonospora carbonacea. The purpose of

Mécanisme D'action

Evernimicin works by inhibiting bacterial protein synthesis. Specifically, it binds to the ribosome and prevents the formation of peptide bonds between amino acids, which is necessary for the synthesis of proteins. This ultimately leads to the death of the bacteria.

Effets Biochimiques Et Physiologiques

Evernimicin has been found to have low toxicity and is well-tolerated in animal studies. It is not absorbed well orally and is primarily excreted in the feces. In vitro studies have shown that it has a low potential for inducing resistance in bacteria.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of Evernimicin is its broad spectrum of activity against gram-positive bacteria. However, its activity against gram-negative bacteria is limited. Additionally, it is not effective against all strains of bacteria, and resistance can develop over time.

Orientations Futures

There are several potential future directions for research on Evernimicin. One area of focus could be on developing new formulations of the antibiotic that are more effective against gram-negative bacteria. Another area of research could be on identifying the mechanisms of resistance to Evernimicin and developing strategies to overcome it. Additionally, there is potential for studying the use of Evernimicin in combination with other antibiotics to improve its efficacy. Overall, further research on Evernimicin has the potential to lead to the development of new treatments for bacterial infections.
In conclusion, Evernimicin is a promising antibiotic that is currently being studied for its potential use in treating bacterial infections. Its broad spectrum of activity against gram-positive bacteria and low toxicity make it an attractive candidate for further research. However, its limitations against gram-negative bacteria and potential for resistance highlight the need for continued investigation and development.

Méthodes De Synthèse

Evernimicin is synthesized through a fermentation process using Micromonospora carbonacea. The bacterium is grown in a culture medium, and the antibiotic is extracted from the culture broth through a series of purification steps. The final product is a white or off-white powder that is soluble in water.

Applications De Recherche Scientifique

Evernimicin is currently being studied for its potential use in treating bacterial infections. It has been found to be effective against a variety of gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis. It is also active against some gram-negative bacteria, such as Haemophilus influenzae and Moraxella catarrhalis.

Propriétés

Numéro CAS

109545-84-8

Nom du produit

Evernimicin

Formule moléculaire

C70H97Cl2NO38

Poids moléculaire

1631.4 g/mol

Nom IUPAC

[(2R,3R,4R,6S)-6-[(2R,2'R,3'S,3aR,4R,4'R,6S,7S,7aR)-6-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6S)-6-[(3aR,3'aS,4R,6'S,7R,7'R,7aS,7'aS)-7-(2,4-dihydroxy-6-methylbenzoyl)oxy-7'-hydroxyspiro[3a,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-4,2'-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6'-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4',7-dihydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-[(2S,4S,5R,6S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate

InChI

InChI=1S/C70H97Cl2NO38/c1-24-15-31(74)16-32(75)40(24)61(82)100-36-22-94-70(60-53(36)92-23-93-60)108-37-21-91-63(46(79)52(37)109-70)106-65-56(89-13)45(78)51(35(101-65)20-86-10)104-64-47(80)55(50(87-11)27(4)97-64)105-66-57(81)68(9)59(30(7)98-66)110-69(111-68)18-33(76)48(28(5)107-69)102-38-17-34(99-39-19-67(8,73(84)85)58(90-14)29(6)96-39)49(26(3)95-38)103-62(83)41-25(2)42(71)44(77)43(72)54(41)88-12/h15-16,26-30,33-39,45-53,55-60,63-66,74-81H,17-23H2,1-14H3/t26-,27-,28-,29+,30-,33-,34-,35-,36-,37+,38+,39+,45+,46-,47-,48-,49-,50+,51-,52-,53+,55-,56+,57-,58+,59-,60-,63+,64+,65+,66+,67+,68-,69-,70-/m1/s1

Clé InChI

UPADRKHAIMTUCC-OWALTSPQSA-N

SMILES isomérique

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@]3(C[C@H]2O)O[C@@H]4[C@H](O[C@H]([C@H]([C@]4(O3)C)O)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@@H]5OC)C)O[C@@H]6[C@H](O[C@H]([C@H]([C@H]6O)OC)O[C@H]7[C@@H]([C@H]8[C@H](CO7)O[C@@]9(O8)[C@H]1[C@H]([C@@H](CO9)OC(=O)C2=C(C=C(C=C2C)O)O)OCO1)O)COC)O)C)C)O[C@H]1C[C@]([C@H]([C@@H](O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C

SMILES

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(C(C4(O3)C)O)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(CO9)OC(=O)C2=C(C=C(C=C2C)O)O)OCO1)O)COC)O)C)C)OC1CC(C(C(O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C

SMILES canonique

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(C(C4(O3)C)O)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(CO9)OC(=O)C2=C(C=C(C=C2C)O)O)OCO1)O)COC)O)C)C)OC1CC(C(C(O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C

Synonymes

evernimicin
everninomicin
everninomycin
SCH 27899
SCH-27899
Ziracin

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.